Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane is a heterocyclic compound that contains a triazole ring. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the triazole ring in the structure of many drugs highlights its significance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-triazole with a suitable sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethyl acetate at low temperatures (0–5°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Indoles: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane is unique due to its specific triazole structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
imino-methyl-(3-methyltriazol-4-yl)-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-8-4(3-6-7-8)10(2,5)9/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYLPDIDUKBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.